Disodium DL-homocysteinate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
85712-14-7 |
|---|---|
Molecular Formula |
C8H16N2Na2O4S2 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
disodium;2-amino-4-sulfanylbutanoate |
InChI |
InChI=1S/2C4H9NO2S.2Na/c2*5-3(1-2-8)4(6)7;;/h2*3,8H,1-2,5H2,(H,6,7);;/q;;2*+1/p-2 |
InChI Key |
LUOWHQJAZABCGD-UHFFFAOYSA-L |
Canonical SMILES |
C(CS)C(C(=O)[O-])N.C(CS)C(C(=O)[O-])N.[Na+].[Na+] |
Origin of Product |
United States |
Elucidation of Homocysteine Metabolic Pathways
The Interconnected Remethylation Cycle
The remethylation cycle conserves methionine by transferring a methyl group back to homocysteine. nih.gov This process is vital for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological reactions. nih.govamerigoscientific.com
Dynamic Interconversions of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH)
The methionine cycle begins with the activation of methionine by adenosine (B11128) triphosphate (ATP) to form S-adenosylmethionine (SAM), a reaction catalyzed by methionine adenosyltransferase (MAT). amerigoscientific.comnih.gov SAM donates its methyl group to a wide range of acceptor molecules, including DNA, RNA, proteins, and phospholipids, in reactions catalyzed by various methyltransferases. amerigoscientific.comtaylorandfrancis.com This methyl transfer results in the formation of S-adenosylhomocysteine (SAH). amerigoscientific.comnih.gov
SAH is a potent competitive inhibitor of most methyltransferase reactions. amerigoscientific.comnih.gov Consequently, its efficient removal is critical for maintaining cellular methylation capacity. SAH is hydrolyzed in a reversible reaction by SAH hydrolase (SAHH) to yield homocysteine and adenosine. amerigoscientific.comnih.gov The direction of this reaction is largely driven by the subsequent metabolism of homocysteine and adenosine. amerigoscientific.com The intracellular ratio of SAM to SAH is often considered an indicator of the cell's methylation potential. nih.gov
| Molecule | Abbreviation | Primary Role | Enzyme(s) Involved |
|---|---|---|---|
| S-Adenosylmethionine | SAM | Universal methyl donor | Methionine Adenosyltransferase (MAT), Methyltransferases (MTs) |
| S-Adenosylhomocysteine | SAH | Product of methylation and inhibitor of methyltransferases | S-Adenosylhomocysteine Hydrolase (SAHH) |
| Homocysteine | Hcy | Precursor for methionine regeneration or cysteine synthesis | Methionine Synthase (MS), Betaine-Homocysteine S-Methyltransferase (BHMT), Cystathionine (B15957) β-Synthase (CBS) |
Mechanistic Studies of Methionine Synthase (MS) and Associated Co-factors (Vitamin B12, Folate)
The primary pathway for homocysteine remethylation in most tissues is catalyzed by methionine synthase (MS), also known as 5-methyltetrahydrofolate-homocysteine methyltransferase (MTR). nih.govproteopedia.org This enzyme facilitates the transfer of a methyl group from 5-methyltetrahydrofolate (5-MTHF), the active form of folate, to homocysteine, thereby regenerating methionine. researchgate.netproteopedia.org
Methionine synthase is a vitamin B12-dependent enzyme. proteopedia.orgathenslab.gr The reaction mechanism involves the transfer of the methyl group from 5-MTHF to the enzyme-bound cobalamin (vitamin B12) cofactor, forming methylcobalamin (B1676134). proteopedia.orgebi.ac.uk The methyl group is then transferred from methylcobalamin to homocysteine, producing methionine and regenerating the cob(I)alamin form of the enzyme. ebi.ac.ukwikipedia.org
The regeneration of 5-MTHF is catalyzed by 5,10-methylenetetrahydrofolate reductase (MTHFR), which reduces 5,10-methylenetetrahydrofolate. researchgate.netresearchgate.net This reaction is a critical link between the folate and methionine cycles. nih.gov Deficiencies in either vitamin B12 or folate can impair the function of methionine synthase, leading to an accumulation of homocysteine. cocukmetabolizma.com
| Component | Function | Key Features |
|---|---|---|
| Methionine Synthase (MS) | Catalyzes the remethylation of homocysteine to methionine. | A vitamin B12-dependent enzyme. athenslab.gr |
| Vitamin B12 (Cobalamin) | Acts as an intermediate methyl carrier. | Cycles between methylcobalamin and cob(I)alamin states. ebi.ac.uk |
| Folate (as 5-MTHF) | Provides the methyl group for the reaction. | Links the folate and methionine cycles. nih.gov |
| MTHFR | Regenerates 5-MTHF. | Its activity can be affected by common genetic polymorphisms. researchgate.net |
Investigation of the Betaine-Homocysteine S-Methyltransferase (BHMT) Route
An alternative remethylation pathway, primarily active in the liver and kidneys, is catalyzed by betaine-homocysteine S-methyltransferase (BHMT). nih.govebi.ac.uk This enzyme utilizes betaine (B1666868) (trimethylglycine) as the methyl donor to convert homocysteine to methionine. wikipedia.orgmygenefood.com In this reaction, betaine is converted to dimethylglycine. wikipedia.org
The BHMT pathway is particularly important when methionine levels are low or when the folate-dependent pathway is impaired. nih.gov It provides an alternative route for homocysteine clearance and methionine regeneration, thereby helping to maintain the SAM/SAH ratio. plos.org The expression and activity of BHMT can be influenced by diet and hormonal status. nih.gov
The Transsulfuration Pathway Mechanisms
When methionine is in excess, homocysteine is directed towards the transsulfuration pathway for irreversible catabolism. nih.gov This pathway not only removes excess homocysteine but also leads to the synthesis of cysteine and other important sulfur-containing metabolites. nih.gov
Enzymatic Action and Regulation of Cystathionine β-Synthase (CBS)
The first and rate-limiting step of the transsulfuration pathway is the condensation of homocysteine with serine to form cystathionine. nih.govwikipedia.org This irreversible reaction is catalyzed by cystathionine β-synthase (CBS), a pyridoxal-5'-phosphate (PLP)-dependent enzyme. nih.govwikipedia.org PLP, the active form of vitamin B6, is an essential cofactor for CBS activity. quora.com
The regulation of CBS is a key control point in determining the metabolic fate of homocysteine. nih.gov A primary allosteric activator of CBS is S-adenosylmethionine (SAM). wikipedia.org When SAM levels are high, indicating a surplus of methionine, it binds to a regulatory domain on CBS, increasing its catalytic activity and shunting homocysteine towards the transsulfuration pathway. nih.govwikipedia.org Conversely, when SAM levels are low, CBS activity is reduced, and homocysteine is preferentially conserved for remethylation to methionine. wikipedia.org Human CBS also contains a heme cofactor that may function as a redox sensor, allowing for modulation of enzyme activity in response to changes in the cellular redox environment. wikipedia.orgpnas.org
Functional Characterization of Cystathionine γ-Lyase (CSE) and Downstream Metabolite Generation (Cysteine, H2S)
The second enzyme in the transsulfuration pathway is cystathionine γ-lyase (CSE), also known as cystathionase. nih.govnih.gov Like CBS, CSE is also a PLP-dependent enzyme. nih.gov CSE catalyzes the hydrolysis of cystathionine to produce L-cysteine, α-ketobutyrate, and ammonia. wikipedia.org
The cysteine produced through this pathway is a crucial precursor for the synthesis of proteins, glutathione (B108866) (a major intracellular antioxidant), and taurine. nih.govpnas.org Thus, the transsulfuration pathway plays a vital role in cellular redox balance and detoxification processes.
In addition to its role in cysteine synthesis, CSE can also catalyze the production of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with diverse physiological functions. nih.govresearchgate.net H₂S can be generated by CSE from cysteine or homocysteine. nih.gov This positions the transsulfuration pathway as a major source of endogenous H₂S production. pnas.org
| Enzyme | Substrate(s) | Product(s) | Cofactor | Regulation |
|---|---|---|---|---|
| Cystathionine β-Synthase (CBS) | Homocysteine + Serine | Cystathionine | PLP (Vitamin B6), Heme | Allosterically activated by SAM. wikipedia.org |
| Cystathionine γ-Lyase (CSE) | Cystathionine | Cysteine, α-ketobutyrate, Ammonia | PLP (Vitamin B6) | Substrate availability. |
Linkages to Glutathione (GSH) Synthesis and Cellular Redox Homeostasis Research
Homocysteine, the central component of Disodium DL-homocysteinate, occupies a critical juncture in cellular metabolism, directly influencing the synthesis of glutathione (GSH) and the maintenance of cellular redox homeostasis. Research into these linkages reveals a complex, dual role for homocysteine, where it serves as both a vital precursor for antioxidant synthesis and, under conditions of metabolic imbalance, a contributor to oxidative stress.
The primary metabolic link between homocysteine and GSH is the transsulfuration pathway. proquest.comnih.gov In this pathway, homocysteine is irreversibly condensed with serine to form cystathionine, which is then hydrolyzed to produce cysteine. proquest.comregulations.gov Cysteine is the rate-limiting amino acid for the synthesis of glutathione, the most abundant endogenous antioxidant in mammalian cells. tandfonline.comresearchgate.netnih.gov The significance of this pathway is substantial; research has demonstrated that homocysteine metabolism is responsible for producing approximately half of the intracellular glutathione pool in human liver cells. acs.orgnih.govresearchgate.net This highlights the transsulfuration pathway's essential role in maintaining the cellular antioxidant capacity.
Interestingly, the flux of homocysteine through the transsulfuration pathway is regulated by the cellular redox state. acs.orgnih.gov Studies have shown that under conditions of oxidative stress, the pathway is upregulated, channeling more homocysteine toward cysteine and subsequent GSH synthesis. tandfonline.com This functions as an adaptive, autocorrective cellular response to combat oxidative insults by increasing the production of GSH. acs.orgnih.gov Research using a human hepatoma cell line exposed to oxidants demonstrated a significant increase in the rate of cystathionine production, a key step in the transsulfuration pathway. acs.orgresearchgate.net
Table 1: Effect of Oxidants on Homocysteine Flux via Transsulfuration Pathway
Research findings from a human hepatoma cell line demonstrating the increased production of cystathionine (indicating increased pathway flux) in response to oxidative stress. Data is presented as the rate of production and the fold-increase compared to the baseline (normoxic) condition. acs.orgresearchgate.net
| Condition | Cystathionine Production Rate (µmol h⁻¹ (L of cells)⁻¹) | Fold Increase vs. Baseline |
|---|---|---|
| Baseline (Normoxic) | 82 ± 7 | 1.0 |
| 100 µM Hydrogen Peroxide (H₂O₂) | 136 ± 15 | 1.6 |
| 100 µM Tertiary Butyl Hydroperoxide | 172 ± 23 | 2.1 |
Despite its role as a precursor to GSH, elevated levels of homocysteine (hyperhomocysteinemia) are strongly associated with a disruption of cellular redox homeostasis and an increase in oxidative stress. nih.govnih.govnih.gov This paradoxical effect stems from several mechanisms identified through extensive research. The free thiol group in the homocysteine molecule is redox-active and can undergo auto-oxidation, which generates reactive oxygen species (ROS), including superoxide (B77818) radicals. nih.govahajournals.org
Furthermore, hyperhomocysteinemia has been shown to impair the body's natural antioxidant defense systems. It can decrease both the expression and the activity of critical antioxidant enzymes such as cellular glutathione peroxidase (GPx-1) and superoxide dismutase (SOD). nih.govuni-muenchen.demdpi.com This enzymatic impairment reduces the cell's ability to neutralize harmful ROS, further tipping the redox balance toward an oxidative state. nih.gov Another mechanism involves the modification of proteins through a process called homocysteinylation, where homocysteine binds to protein molecules, altering their structure and function and contributing to redox dysregulation. nih.govahajournals.org
Table 2: Mechanisms of Hyperhomocysteinemia-Induced Disruption of Redox Homeostasis
A summary of key research findings on the molecular mechanisms through which elevated homocysteine levels contribute to cellular oxidative stress. nih.govnih.govahajournals.orguni-muenchen.demdpi.com
| Mechanism | Description of Research Findings |
|---|---|
| Increased ROS Generation | The redox-active thiol group of homocysteine auto-oxidizes, leading to the direct production of superoxide and other reactive oxygen species. |
| Impairment of Antioxidant Enzymes | Elevated homocysteine levels have been shown to decrease the expression and/or specific activity of key antioxidant enzymes, including glutathione peroxidase (GPx) and superoxide dismutase (SOD). |
| Protein Homocysteinylation | Homocysteine can covalently bind to proteins, a post-translational modification that alters their native structure and impairs their biological function, including those involved in maintaining redox balance. |
Enzymatic and Genetic Regulatory Dimensions in Homocysteine Research
Molecular Genetic Analysis of Key Homocysteine Metabolizing Enzymes
The metabolism of homocysteine is a critical biochemical pathway, and the enzymes involved are subject to intricate genetic control. Molecular genetic analysis of these enzymes, particularly methylenetetrahydrofolate reductase (MTHFR), provides significant insight into the regulation of homocysteine levels.
The MTHFR gene, located on chromosome 1 (1p36.3), provides the blueprint for the enzyme methylenetetrahydrofolate reductase. This enzyme is a pivotal component of the folate and homocysteine metabolic pathways. nih.gov MTHFR is a flavoprotein that utilizes a flavin adenine dinucleotide (FAD) cofactor. nih.gov Its primary function is to catalyze the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. aacrjournals.org
This reaction is crucial as 5-methyltetrahydrofolate is the primary circulatory form of folate and serves as a methyl donor for the remethylation of homocysteine back to methionine. aacrjournals.orgmdpi.com This process, catalyzed by methionine synthase, is essential for maintaining the balance of homocysteine and producing methionine, a vital amino acid required for protein synthesis and the production of S-adenosylmethionine (SAM), the universal methyl donor in numerous cellular reactions. nih.govlivingwithmthfr.org Eukaryotic MTHFR consists of a catalytic domain and a regulatory domain, which allows for complex control of its activity. nih.gov
The MTHFR gene is highly polymorphic, with several single nucleotide polymorphisms (SNPs) identified that can alter the enzyme's structure and function. Two of the most extensively studied polymorphisms are C677T (rs1801133) and A1298C (rs1801131). genesight.com These genetic variants lead to the production of an MTHFR enzyme with reduced catalytic activity. ashpublications.org
The C677T polymorphism involves a cytosine to thymine substitution at nucleotide position 677, which results in an alanine to valine amino acid change at codon 222 (Ala222Val) in the catalytic domain of the enzyme. mdpi.comnih.gov This change produces a thermolabile variant of the MTHFR enzyme, meaning it has reduced activity at higher temperatures. ashpublications.orgnih.gov Individuals homozygous for the T allele (677TT genotype) have a significant reduction in enzyme activity, while heterozygotes (677CT) show a more moderate decrease. aacrjournals.orgnih.gov
The A1298C polymorphism is a result of an adenine to cytosine transversion at nucleotide 1298, leading to a glutamate to alanine substitution (Glu429Ala) in the C-terminal regulatory domain of the enzyme. mdpi.comnih.gov This variant also reduces MTHFR activity, but to a lesser extent than the C677T polymorphism, and it does not cause thermolability. mdpi.com Individuals who are compound heterozygous (carrying one copy of the C677T allele and one of the A1298C allele) also exhibit a significant decrease in MTHFR enzyme activity. genomind.com This reduced enzyme function can lead to lower levels of 5-methyltetrahydrofolate and consequently, elevated levels of homocysteine in the blood (hyperhomocysteinemia), particularly when folate levels are low. ashpublications.orgwikipedia.org
The following table summarizes the impact of these common MTHFR gene variants on enzyme activity.
| Genotype | MTHFR C677T Polymorphism: % of Normal Enzyme Activity | MTHFR A1298C Polymorphism: % of Normal Enzyme Activity |
| Wild Type (CC/AA) | 100% | 100% |
| Heterozygous (CT/AC) | ~65-67% aacrjournals.orgnih.gov | ~83% nih.gov |
| Homozygous (TT/CC) | ~25-35% nih.govwikipedia.org | ~61% nih.gov |
| Compound Heterozygous (C677T/A1298C) | ~45-50% ashpublications.orggenomind.com | N/A |
Allosteric Modulation and Post-Translational Regulation of Homocysteine Metabolic Enzymes
The activity of enzymes in the homocysteine metabolic pathway is not solely dependent on their genetic sequence but is also finely tuned by allosteric modulation and post-translational modifications. These regulatory mechanisms allow the cell to respond rapidly to changes in metabolic status.
Allosteric Modulation: A key allosteric regulator in homocysteine metabolism is S-adenosylmethionine (SAM), also known as AdoMet. nih.gov SAM acts as a metabolic sensor, modulating the flow of homocysteine through its competing pathways: remethylation to methionine or transsulfuration to cysteine.
MTHFR Inhibition: MTHFR is allosterically inhibited by SAM. nih.govwikipedia.org When SAM levels are high, it binds to the regulatory domain of MTHFR, inducing a conformational change that inhibits the enzyme's activity. nih.govbiorxiv.org This feedback inhibition prevents the production of more 5-methyltetrahydrofolate, thereby slowing down the remethylation of homocysteine to methionine and conserving the folate pool for nucleotide synthesis. nih.gov This long-distance regulatory mechanism is crucial for maintaining metabolic balance. biorxiv.org
Cystathionine (B15957) β-Synthase (CBS) Activation: In contrast, SAM acts as an allosteric activator for cystathionine β-synthase (CBS), the first enzyme in the transsulfuration pathway which converts homocysteine to cystathionine. pnas.orgwikipedia.org High levels of SAM signal an abundance of methionine. This activates CBS, directing excess homocysteine away from the methionine cycle and towards the production of cysteine. wikipedia.org This activation is achieved by SAM binding to a C-terminal regulatory domain of CBS, which alleviates an autoinhibitory effect and increases the enzyme's maximal velocity (Vmax) by 2.5 to 5-fold. wikipedia.orgnih.gov
Post-Translational Regulation: Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, which can significantly alter their function. wikipedia.orgbeckman.com In the context of homocysteine metabolism, phosphorylation is a notable PTM.
Phosphorylation of MTHFR: Human MTHFR can be regulated by phosphorylation. nih.govnih.gov This modification can decrease the enzyme's intrinsic activity and, importantly, increases its sensitivity to allosteric inhibition by SAM. wikipedia.orgresearchgate.net This adds another layer of control, allowing cellular signaling pathways to influence the flux of one-carbon units and the regulation of homocysteine levels. nih.gov
These regulatory mechanisms—allosteric modulation by SAM and post-translational modification via phosphorylation—work in concert to ensure that homocysteine metabolism is tightly controlled and responsive to the cell's metabolic needs, maintaining homeostasis between the folate and methionine cycles. nih.gov
Functional Characterization of Dl Homocysteinate in Experimental Biological Systems
In Vitro Methodologies for Examining Homocysteine Metabolic Interplay
In vitro models are fundamental for dissecting the specific effects of homocysteine on cellular processes. One common approach involves the use of rat cortical slices to study neuronal biochemistry. In these experiments, brain tissue is sectioned and maintained in a controlled physiological solution. The addition of DL-homocysteine to this medium allows researchers to observe its direct effects on the synthesis of neuromodulators like kynurenic acid nih.gov.
Another widely used in vitro system is the culture of Human Umbilical Vein Endothelial Cells (HUVECs). These cells line the blood vessels and are critical in vascular health. By supplementing the culture medium with homocysteine, scientists can investigate its influence on endothelial function, gene expression, and the production of various metabolites, providing insights into the molecular basis of vascular pathologies associated with elevated homocysteine levels nih.govmdpi.com. These cellular models allow for the precise measurement of changes in biochemical pathways in response to controlled concentrations of homocysteine.
Mechanistic Studies on DL-Homocysteine's Modulation of Cellular Biochemical Processes
DL-homocysteine has been shown to exert a complex, concentration-dependent effect on the biosynthesis of kynurenic acid (KYNA), an endogenous antagonist of glutamate receptors. In vitro studies using rat cortical slices have demonstrated that low concentrations of DL-homocysteine (0.1-0.5 mM) enhance KYNA production, while higher concentrations (IC50 = 6.4 mM) lead to its inhibition nih.gov. This dual effect suggests a multifaceted interaction with the KYNA synthesis pathway.
The primary enzymes responsible for KYNA synthesis are kynurenine aminotransferases (KATs). Research has revealed that DL-homocysteine can directly inhibit the activity of both KAT I and KAT II, the key enzymes in this pathway nih.gov. The inhibitory action at high concentrations is a direct consequence of this enzymatic interference. The initial enhancement of KYNA production at lower concentrations is thought to be partly due to the conversion of homocysteine to S-adenosylhomocysteine, which also demonstrates a dual effect on KYNA formation nih.gov.
Interactive Data Table: Effect of DL-Homocysteine on Kynurenic Acid Production in Rat Cortical Slices
| DL-Homocysteine Concentration (mM) | Effect on KYNA Production | Reference |
| 0.1 - 0.5 | Enhancement | nih.gov |
| ≥ 0.5 | Inhibition | nih.gov |
| 6.4 (IC50) | 50% Inhibition | nih.gov |
The effects of DL-homocysteine extend to interactions with cell surface receptors, thereby modulating signal transduction pathways. Studies have indicated that high concentrations of DL-homocysteine can interact with group I metabotropic glutamate receptors (mGluRs) nih.gov. This interaction is significant as mGluRs are G protein-coupled receptors (GPCRs) that play a crucial role in modulating synaptic plasticity and neuronal excitability. The antagonistic effect of an mGluR group I antagonist, LY367385, on homocysteine-induced changes in KYNA levels in the rabbit hippocampus provides evidence for this interaction nih.gov.
GPCRs mediate cellular responses to a wide array of external stimuli through intracellular signaling cascades nih.gov. The binding of a ligand, in this case potentially homocysteine or its metabolites, can stabilize specific receptor conformations, leading to the activation of downstream effectors nih.gov. The interaction of homocysteine with mGluRs suggests a mechanism by which it can influence cellular signaling, contributing to the broader physiological effects observed in hyperhomocysteinemia.
Contributions to Cellular Metabolic Homeostasis in Defined Experimental Models
Homocysteine is positioned at a critical juncture in metabolism, linking the methionine cycle with the transsulfuration pathway, and is integral to one-carbon metabolism nih.gov. Its role in maintaining cellular metabolic homeostasis is profound. The methionine cycle is essential for generating S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions involving DNA, RNA, proteins, and lipids nih.gov.
Experimental models have shown that aberrant homocysteine metabolism can disrupt this balance, leading to redox imbalance and oxidative stress mdpi.com. Gene expression profiling in HUVECs has identified that pathways significantly affected by homocysteine and its metabolites include chromatin organization, lipid-related processes, and sulfur amino acid metabolism nih.govmdpi.com. This demonstrates that fluctuations in homocysteine levels can have far-reaching consequences on the regulation of gene expression and the stability of core metabolic networks.
Role as a Precursor in Sulfur Amino Acid Biosynthesis and Derivatives
Homocysteine is a non-proteinogenic amino acid derived from the demethylation of methionine nih.gov. It serves as a pivotal precursor for the synthesis of other essential sulfur-containing amino acids and their derivatives.
The primary pathway for cysteine synthesis from homocysteine is the transsulfuration pathway nih.govcaldic.com. This pathway consists of two key enzymatic steps. First, the enzyme cystathionine (B15957) β-synthase (CBS), which requires pyridoxal 5'-phosphate (vitamin B6) as a cofactor, catalyzes the irreversible condensation of homocysteine and serine to form cystathionine caldic.comyoutube.com. Subsequently, the enzyme cystathionine γ-lyase (also known as cystathionase) hydrolyzes cystathionine to produce cysteine, α-ketobutyrate, and ammonia caldic.com. This pathway effectively transfers the sulfur atom from homocysteine to the carbon backbone of serine, resulting in the de novo synthesis of cysteine nih.gov. The regulation of CBS activity is crucial for controlling the flux of homocysteine towards cysteine production, thereby maintaining appropriate cellular levels of both thiols caldic.comnih.gov.
Interactive Data Table: Key Enzymes in the Transsulfuration Pathway
| Enzyme | Substrates | Products | Cofactor | Reference |
| Cystathionine β-synthase (CBS) | Homocysteine, Serine | Cystathionine | Pyridoxal 5'-phosphate (B6) | caldic.comyoutube.com |
| Cystathionine γ-lyase | Cystathionine | Cysteine, α-ketobutyrate, Ammonia | Pyridoxal 5'-phosphate (B6) | caldic.com |
Hydrogen Sulfide (B99878) (H₂S) Generation Mechanisms
Hydrogen sulfide is an endogenously produced gaseous signaling molecule with a significant role in maintaining vascular homeostasis. mdpi.com In mammalian tissues, H₂S is primarily generated through the transsulfuration pathway, with homocysteine and cysteine serving as key substrates. mdpi.comnih.gov The enzymatic production of H₂S from homocysteinate involves several key enzymes.
Enzymatic Generation:
The primary enzymes responsible for H₂S synthesis from homocysteine are cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE). nih.govnih.gov Both enzymes are dependent on pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, as a cofactor. nih.gov
Cystathionine β-synthase (CBS): CBS catalyzes the condensation of L-homocysteine with serine to form cystathionine. nih.govproteopedia.org In an alternative reaction, CBS can also catalyze the condensation of L-cysteine with L-homocysteine to produce cystathionine and H₂S. wikipedia.org This enzyme is a key regulator of homocysteine levels and is predominantly found in the central nervous system. wikipedia.org
Cystathionine γ-lyase (CSE): CSE is the primary enzyme responsible for H₂S production in the cardiovascular system. nih.gov It can catalyze multiple reactions that generate H₂S. CSE can act on L-cystathionine to produce L-cysteine, α-ketobutyrate, and ammonia. proteopedia.org Furthermore, it can directly convert L-cysteine and L-homocysteine into H₂S. drugbank.com Specifically, it can catalyze the α,β-elimination of cysteine and the α,γ-elimination and γ-replacement reactions of homocysteine to produce H₂S. nih.gov Under conditions of severe hyperhomocysteinemia, CSE can condense two molecules of L-homocysteine to form homolanthionine and H₂S. drugbank.com
The relative contributions of these enzymatic pathways to H₂S generation can vary depending on tissue type and the metabolic state of the organism.
Non-Enzymatic Generation:
While enzymatic pathways are the primary source of endogenous H₂S, non-enzymatic production from homocysteine can also occur, particularly under conditions of oxidative stress. In the presence of transition metal ions like copper, homocysteine can be oxidized, leading to the formation of reactive oxygen species and potentially H₂S as a byproduct. nih.gov However, the physiological significance of non-enzymatic H₂S generation from homocysteine is considered to be less prominent compared to enzymatic pathways.
| Enzyme | Primary Substrate(s) | Reaction Type | Key Product(s) |
|---|---|---|---|
| Cystathionine β-synthase (CBS) | L-Homocysteine, L-Serine, L-Cysteine | Condensation, β-replacement | Cystathionine, H₂S |
| Cystathionine γ-lyase (CSE) | L-Cystathionine, L-Cysteine, L-Homocysteine | α,γ-elimination, α,β-elimination, β-replacement, γ-replacement | Cysteine, H₂S, Homolanthionine |
| 3-Mercaptopyruvate Sulfurtransferase (3-MST) | 3-Mercaptopyruvate (from Cysteine) | Sulfur transfer | H₂S |
Research on Homocysteine Thiolactone Formation and its Biological Implications
Homocysteine can be metabolically converted to a highly reactive cyclic thioester, homocysteine thiolactone. mdpi.comnih.gov This conversion is a result of an error-editing mechanism by certain aminoacyl-tRNA synthetases, principally methionyl-tRNA synthetase. mdpi.comencyclopedia.pub
Formation Mechanism:
Due to its structural similarity to methionine, L-homocysteine can be mistakenly recognized and activated by methionyl-tRNA synthetase. mdpi.com The enzyme forms an activated homocysteinyl-AMP intermediate. mdpi.com However, because homocysteine is not the correct substrate, it is not transferred to the corresponding tRNA. Instead, the enzyme catalyzes an intramolecular reaction where the thiol group of the homocysteine side chain attacks the activated carboxyl group, leading to the formation of homocysteine thiolactone and the release of AMP. mdpi.com This error-editing process prevents the incorporation of homocysteine into proteins during translation. researchgate.net
Biological Implications:
The formation of homocysteine thiolactone has significant biological implications due to its high reactivity. Homocysteine thiolactone can readily react with the free amino groups of lysine residues in proteins, a process known as N-homocysteinylation. mdpi.com This post-translational modification can alter the structure and function of proteins, leading to cellular damage. encyclopedia.pub
Elevated levels of homocysteine thiolactone are associated with a range of pathological conditions, including cardiovascular diseases, atherosclerosis, and neurological abnormalities. encyclopedia.pub The N-homocysteinylation of proteins can lead to:
Protein aggregation and dysfunction: Modification of lysine residues can disrupt protein folding and lead to the formation of aggregates.
Enzyme inactivation: Homocysteinylation can occur at the active sites of enzymes, leading to their inactivation.
Induction of autoimmune responses: Modified proteins can be recognized as foreign by the immune system, triggering an autoimmune response. encyclopedia.pub
Research has shown that the extent of homocysteine thiolactone formation is directly proportional to the concentration of homocysteine. ahajournals.org This highlights a potential mechanism by which elevated homocysteine levels can exert their detrimental effects on biological systems.
Investigations into Chiral Isomerism of DL-Homocysteinate in Biochemical Reactions
DL-homocysteinate is a racemic mixture, meaning it contains equal amounts of the L- and D-stereoisomers. In biological systems, enzymes typically exhibit a high degree of stereospecificity, meaning they preferentially interact with one stereoisomer over the other. This is a critical aspect of the biochemical reactions involving DL-homocysteinate.
Enzymatic Stereoselectivity:
The primary enzymes involved in homocysteine metabolism, such as those in the transsulfuration and remethylation pathways, are stereospecific for the L-isomer of homocysteine.
Cystathionine β-synthase (CBS) and Cystathionine γ-lyase (CSE): These key enzymes of the transsulfuration pathway specifically utilize L-homocysteine as a substrate for the synthesis of cystathionine and subsequently cysteine. proteopedia.org The active sites of these enzymes are configured to bind and act upon the L-stereoisomer.
Methionyl-tRNA Synthetase: As mentioned previously, this enzyme is responsible for the formation of homocysteine thiolactone. Its active site is highly selective for L-homocysteine, and therefore, primarily L-homocysteine thiolactone is produced in biological systems. encyclopedia.pub This stereoselectivity is a crucial factor in the toxicity profile of homocysteine isomers, as L-homocysteine is toxic to rat embryos, while D-homocysteine is not, a difference attributed to the formation of L-homocysteine thiolactone. encyclopedia.pub
Metabolism of D-Homocysteine:
While the major metabolic pathways for homocysteine are specific for the L-isomer, the D-isomer is not entirely inert. The metabolism of D-amino acids in mammals is primarily handled by the enzyme D-amino acid oxidase (DAAO). wikipedia.org DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide. wikipedia.org It is plausible that D-homocysteine can be a substrate for DAAO, leading to the formation of α-keto-γ-mercaptobutyrate. This α-keto acid can then potentially enter other metabolic pathways.
Furthermore, some studies suggest that certain enzymes may exhibit promiscuous activity with D-isomers, albeit at a much lower rate than with their preferred L-substrates. For instance, S-adenosyl-L-homocysteine hydrolase (SAHH) has been shown to produce S-adenosyl-D-homocysteine from D-homocysteine, although the initial production rate is significantly lower than with L-homocysteine. nih.gov
Differential Biological Effects:
| Characteristic | L-Homocysteinate | D-Homocysteinate |
|---|---|---|
| Primary Metabolic Pathways | Transsulfuration (CBS, CSE), Remethylation | Likely oxidative deamination by D-amino acid oxidase (DAAO) |
| H₂S Generation | Efficiently converted by CBS and CSE | Not a direct substrate for CBS and CSE |
| Homocysteine Thiolactone Formation | Readily formed by methionyl-tRNA synthetase | Not a substrate for methionyl-tRNA synthetase |
| Biological Toxicity (Embryonic) | Toxic | Non-toxic |
Advanced Methodologies for Disodium Dl Homocysteinate and Metabolite Analysis in Research
Quantitative Analytical Approaches for Homocysteine and Related Species in Research Matrices
Accurate quantification of homocysteine and its various forms—including the free thiol, the disulfide dimer homocystine, and mixed disulfides—is essential for research. thermofisher.com Given that only a small fraction (1-2%) of homocysteine exists in its free reduced form in plasma, analytical methods typically measure total homocysteine (tHcy) after a reductive step to release bound forms. thermofisher.comthermofisher.cn
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become a primary method for the robust and sensitive quantification of total homocysteine in research settings. thermofisher.cnspringernature.com This technique offers high specificity and speed, making it suitable for large-scale studies. nih.gov The general workflow involves a simple sample preparation step where disulfide bonds are reduced, followed by the precipitation of plasma proteins. springernature.com An internal standard, such as a stable isotope-labeled version of homocysteine (e.g., homocysteine-d4), is added to ensure accurate quantification by correcting for variations during sample processing. thermofisher.cn The prepared sample is then injected into the HPLC system for chromatographic separation, followed by detection and quantification using a tandem mass spectrometer. springernature.comnih.gov This method allows for the precise measurement of homocysteine across a range of concentrations relevant to biological research. thermofisher.cncreative-proteomics.com
| Parameter | Typical Value/Range | Description |
|---|---|---|
| Linearity Range | 1 - 100 µmol/L | The concentration range over which the instrument response is directly proportional to the analyte concentration. |
| Limit of Quantification (LOQ) | ~0.3 - 5.8 µmol/L | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. |
| Intra-assay Precision (%CV) | < 5.9% | The variation observed for repeated measurements of the same sample within the same analytical run. |
| Inter-assay Precision (%CV) | < 5.9% | The variation observed for the same sample measured in different analytical runs. |
| Analysis Run Time | ~2.5 minutes | The time required to process a single sample, enabling high-throughput analysis. zivak.com |
Spectroscopic techniques offer alternative approaches for the detection and quantification of homocysteine and its metabolites. optica.org These methods are often non-destructive and can provide real-time analysis. Terahertz (THz) spectroscopy has been utilized for the quantitative analysis of homocysteine in liquid samples. nih.govresearchgate.net This technique measures the unique absorption spectra of molecules in the terahertz frequency range, providing a "fingerprint" for identification and quantification. nih.gov Studies have demonstrated a linear relationship between the concentration of homocysteine and the intensity of its THz spectral signal, allowing for accurate measurement down to physiologically relevant concentrations. nih.govresearchgate.net Another vibrational spectroscopy technique, Raman spectroscopy, has also been successfully applied to detect homocysteine and its metabolites, with each compound displaying a distinct Raman spectrum. optica.org
| Technique | Principle | Reported Correlation Coefficient (R²) | Key Advantage |
|---|---|---|---|
| Terahertz (THz) Spectroscopy | Measures characteristic absorption peaks in the THz frequency range (0.9-20.0 THz). nih.gov | 0.998 | High accuracy and potential for real-time, label-free detection. nih.govresearchgate.net |
| Raman Spectroscopy | Detects inelastic scattering of monochromatic light, revealing vibrational modes of the molecule. | 0.803 | Provides distinct spectral fingerprints for different homocysteine-related metabolites. optica.org |
Enzymatic cycling assays provide a sensitive and high-throughput method for quantifying total homocysteine, particularly in clinical chemistry analyzers. nih.govnih.gov These assays are based on the principle of enzymatic conversion where homocysteine participates in a cyclical reaction that amplifies a measurable signal. google.com In a typical assay, bound homocysteine in a sample is first reduced to its free form. diazyme.com This free homocysteine then reacts with a co-substrate, such as S-adenosylmethionine (SAM), in a reaction catalyzed by a specific enzyme like homocysteine S-methyltransferase. diazyme.com The product of this reaction is then used in a series of coupled enzymatic cycling reactions, which results in the conversion of a detectable molecule, such as NADH to NAD+, leading to a change in absorbance that is directly proportional to the initial homocysteine concentration. nih.govdiazyme.com This amplification provides high sensitivity for the assay. google.comgoogle.com
| Parameter | Reported Value |
|---|---|
| Limit of Detection (LOD) | 0.31 µmol/L |
| Linearity | 1 to 100 µmol/L |
| Total Imprecision (%CV) | <5.4% |
| Reference Interval | 4.7 to 12.7 µmol/L |
Application of Isotopic Tracing and Targeted Metabolomics in Pathway Research
To move beyond static measurements of metabolite concentrations, researchers use isotopic tracing and targeted metabolomics to study the dynamics of the homocysteine metabolic pathway. Isotope tracing involves introducing molecules labeled with stable isotopes (e.g., ¹³C, ²H) into a biological system and tracking their incorporation into various metabolites over time. nih.govnih.gov This approach provides direct insights into metabolic flux and pathway activity, revealing the rates of synthesis, catabolism, and remethylation of homocysteine. nih.gov For example, using a deuterated internal standard like [3,3,3',3',4,4,4',4'-²H₈]homocystine allows for precise measurement of both concentration and tracer enrichment in plasma samples. nih.gov
Targeted metabolomics complements this by enabling the simultaneous and quantitative analysis of a predefined set of metabolites within the homocysteine and related one-carbon metabolism pathways. nih.govmdpi.com Using techniques such as LC-MS/MS, researchers can accurately measure key compounds, providing a comprehensive snapshot of the metabolic state. nih.govnih.gov This approach has been used to identify metabolic signatures associated with various conditions and to understand how the pathway is perturbed. mdpi.comnih.gov
| Metabolite | Role in Pathway |
|---|---|
| Homocysteine | Central intermediate in sulfur amino acid metabolism. |
| Methionine | Precursor to homocysteine via the methylation cycle. |
| Cysteine | Product of homocysteine catabolism via the transsulfuration pathway. |
| S-adenosylmethionine (SAM) | Universal methyl donor; converted to SAH. |
| S-adenosylhomocysteine (SAH) | Product of methylation reactions; hydrolyzed to homocysteine. |
| Cystathionine (B15957) | Intermediate in the conversion of homocysteine to cysteine. |
| Betaine (B1666868) | Methyl donor for the remethylation of homocysteine to methionine. |
| Choline | Precursor to betaine. |
Gene Knockout/Knockdown and Overexpression Strategies in Cellular and Animal Models
To investigate the genetic regulation of homocysteine metabolism and the consequences of its dysregulation, researchers utilize cellular and animal models with targeted genetic modifications. researchgate.net These strategies involve deleting (knockout), reducing the expression of (knockdown), or increasing the expression of (overexpression) specific genes encoding enzymes in the homocysteine pathway. ahajournals.org
Mouse models have been particularly valuable. For instance, mice with a targeted disruption of the cystathionine β-synthase (Cbs) gene are widely used to study hyperhomocysteinemia. ahajournals.org Homozygous knockout (Cbs⁻/⁻) mice exhibit severe hyperhomocysteinemia, while heterozygous (Cbs⁺/⁻) mice, which have about 50% reduced CBS enzyme activity, present with milder elevations in plasma homocysteine, modeling more common forms of hyperhomocysteinemia in humans. researchgate.netahajournals.orgnih.gov Similarly, genetic models targeting other key enzymes such as methylenetetrahydrofolate reductase (Mthfr) and methionine synthase (Mtr) have been developed to explore different aspects of homocysteine remethylation. ahajournals.org
Conversely, overexpression strategies can be used to study the effects of lowering homocysteine. For example, gene transfer of human CBS has been used in mouse models to achieve a selective reduction in plasma homocysteine levels, allowing researchers to investigate the specific effects of homocysteine on disease pathology. nih.gov In cellular models, overexpressing regulatory proteins like FoxO3 has been shown to counteract some of the cellular dysfunctions induced by high levels of homocysteine. nih.gov These genetic tools are indispensable for elucidating the causal roles of specific genes and the direct pathological effects of homocysteine and its metabolites. nih.gov
| Model | Targeted Gene | Metabolic Consequence | Research Application |
|---|---|---|---|
| Cbs⁻/⁻ (Knockout) | Cystathionine β-synthase | Severe hyperhomocysteinemia (>100 µmol/L) | Modeling severe genetic disorders like homocystinuria. |
| Cbs⁺/⁻ (Heterozygous) | Cystathionine β-synthase | Mild to moderate hyperhomocysteinemia (~2x normal) | Investigating the pathophysiology of moderate hyperhomocysteinemia. ahajournals.orgnih.gov |
| Mthfr⁺/⁻ (Heterozygous) | Methylenetetrahydrofolate reductase | Mild hyperhomocysteinemia | Studying the impact of impaired folate-dependent remethylation. |
| Mtr⁺/⁻ (Heterozygous) | Methionine synthase | Mildly elevated plasma homocysteine | Investigating the effects of altered cobalamin-dependent remethylation. ahajournals.org |
| AdCBS (Overexpression) | Cystathionine β-synthase (human) | Selective lowering of plasma homocysteine | Evaluating the benefits of reducing homocysteine levels in disease models. nih.gov |
Emerging Research Frontiers in Homocysteine Biology
Elucidating Novel Molecular Mechanisms of Homocysteine Action
Recent research has moved beyond simple association studies to uncover the precise molecular cascades initiated by elevated levels of homocysteine. Two prominent mechanisms that have emerged are the induction of endoplasmic reticulum (ER) stress and the alteration of epigenetic patterns.
Endoplasmic Reticulum (ER) Stress: A primary mechanism by which homocysteine exerts its effects is by inducing stress on the endoplasmic reticulum, the cellular organelle responsible for protein folding and lipid synthesis. nih.gov Studies using DL-homocysteine in cultured human cells, including hepatocytes and vascular endothelial cells, have shown that it causes protein misfolding in the ER. nih.gov This triggers the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring homeostasis. nih.gov Key observations include:
Activation of Stress-Response Genes: Homocysteine exposure leads to the increased expression of ER stress-response genes such as GRP78/BiP and GADD153. nih.govnih.gov
Dysregulation of Lipid Biosynthesis: Homocysteine-induced ER stress activates sterol regulatory element-binding proteins (SREBPs), key transcription factors that control the synthesis of cholesterol and triglycerides. nih.gov This leads to the intracellular accumulation of lipids, providing a molecular explanation for conditions like hepatic steatosis (fatty liver) observed in hyperhomocysteinemia. nih.gov
Neuronal Leptin Resistance: In neuronal cells, homocysteine-induced ER stress has been shown to suppress the phosphorylation of STAT3, a key signaling molecule downstream of the leptin receptor. plos.org This disruption of leptin signaling may contribute to neuronal leptin resistance, potentially linking hyperhomocysteinemia to obesity and metabolic syndrome. plos.org
Epigenetic Modifications: Homocysteine can profoundly influence gene expression by altering epigenetic marks, particularly DNA methylation. It is a key component of the methionine cycle, which produces the universal methyl donor, S-adenosyl methionine (SAM). nih.gov Elevated homocysteine levels can disrupt this cycle, leading to:
Inhibition of DNA Methyltransferases (DNMTs): High concentrations of homocysteine can inhibit the activity of DNMTs, the enzymes responsible for methylating DNA. wikipedia.org This can result in global DNA hypomethylation.
Gene-Specific Hypermethylation: Paradoxically, homocysteine can also cause hypermethylation of specific gene promoters. wikipedia.org For instance, hypermethylation of the estrogen receptor alpha (ERα) gene promoter has been observed, leading to its downregulation. This can promote the proliferation of smooth muscle cells, a key event in the development of atherosclerotic lesions. wikipedia.org
Modulation of Atheroprotective Genes: In vitro studies on monocytes and macrophages have shown that homocysteine can induce the DNA methylation and subsequent downregulation of atheroprotective genes like PPARα, PPARγ, and ApoE, thereby promoting atherogenesis. nih.gov
Development of Advanced In Vitro and Ex Vivo Experimental Models for Pathway Analysis
To dissect the complex pathways affected by homocysteine, researchers rely on a variety of sophisticated experimental models where Disodium DL-homocysteinate can be applied to simulate hyperhomocysteinemic conditions.
In Vitro Models: Cell culture systems provide a controlled environment to study specific cellular responses to homocysteine. Commonly used models include:
Human Umbilical Vein Endothelial Cells (HUVEC): HUVECs are a cornerstone for studying vascular biology. They have been used extensively to show that homocysteine induces endothelial cell injury, triggers ER stress, alters gene expression profiles, and increases the expression of pro-inflammatory and pro-thrombotic molecules like tissue factor. nih.govashpublications.orgjci.org
Hepatocytes (e.g., HepG2 cell line): Liver cells are used to model the metabolic effects of homocysteine. Research with these cells has been crucial in demonstrating that homocysteine-induced ER stress leads to the dysregulation of cholesterol and triglyceride biosynthesis pathways. nih.gov
Vascular Smooth Muscle Cells (VSMC): These cells are used to study arterial wall remodeling. Homocysteine has been shown to stimulate the proliferation of VSMCs, a critical step in the formation of atherosclerotic plaques. mdpi.com
Neuronal Cell Lines (e.g., SH-SY5Y): These models are employed to investigate the neurotoxic effects of homocysteine, revealing mechanisms such as the induction of ER stress and subsequent resistance to hormones like leptin. plos.org
Ex Vivo Models: Ex vivo models typically involve the analysis of tissues or organs isolated from animal models of hyperhomocysteinemia, which are often induced by a high-methionine diet. nih.gov These models bridge the gap between cell culture and whole-organism studies. For example, aortic tissue retrieved from hyperhomocysteinemic mice has been used to confirm the in vivo upregulation of proteins like RAGE (Receptor for Advanced Glycation End products), which is implicated in vascular inflammation and atherosclerosis. jci.org These models allow for the study of complex tissue-level responses that cannot be fully replicated in vitro. nih.gov
Integration of Multi-omics Data (e.g., Proteomics, Transcriptomics, Metabolomics) for Comprehensive Understanding
A systems-biology approach integrating various "omics" technologies is providing a more holistic view of the cellular perturbations caused by homocysteine. This multi-omics strategy helps to connect changes at the gene, protein, and metabolite levels. nih.gov
Transcriptomics: Transcriptomic analyses, often using cDNA microarrays, have been instrumental in identifying global changes in gene expression following homocysteine exposure. Studies in HUVECs have revealed that homocysteine alters the expression of a wide array of genes. ashpublications.org
| Gene Category | Upregulated Genes | Downregulated Genes | Reference |
| ER Stress Response | GADD153, GADD45, ATF-4, YY1 | nih.govashpublications.org | |
| Cell Growth & Differentiation | GADD45, GADD153, FRA-2 | Id-1, cyclin D1 | nih.govashpublications.org |
| Antioxidant Potential | Glutathione (B108866) peroxidase, NKEF-B PAG, Superoxide (B77818) dismutase | ashpublications.org |
Proteomics: Proteomic approaches, such as immunoblotting, are used to validate and expand upon transcriptomic findings by examining changes at the protein level. These studies have confirmed that homocysteine leads to increased levels of key proteins involved in cellular stress and disease pathways. nih.gov
| Protein | Function | Effect of Homocysteine | Reference |
| GRP78/BiP | ER Chaperone, Stress Sensor | Increased Expression | nih.gov |
| SREBP-1 / SREBP-2 | Lipid Biosynthesis Transcription Factors | Increased Levels of Precursor & Mature Forms | nih.gov |
| Tissue Factor (TF) | Coagulation Cascade Initiator | Increased Expression | jci.org |
| RAGE | Receptor for Advanced Glycation End products | Increased Expression | jci.org |
Metabolomics: Metabolomics analysis, using techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS), identifies broad shifts in the cellular metabolite profile. semanticscholar.org Studies on serum from individuals with high homocysteine levels have revealed significant perturbations in lipid metabolism, particularly affecting the arachidonic acid and linoleic acid pathways. semanticscholar.org Integrated metabolomic and transcriptomic studies have further highlighted alterations in cysteine and methionine metabolism. nih.govresearchgate.net
Future Trajectories in Synthetic and Derivatization Research of Homocysteine Analogues
The unique chemical properties of homocysteine, particularly its thiol group, make it and its analogues valuable targets for synthetic and derivatization research. Future work in this area is focused on both creating novel bioactive molecules and developing advanced analytical tools.
Synthesis of Novel Analogues: The development of homocysteine analogues is a promising frontier for creating targeted enzyme inhibitors and molecular probes.
Enzyme Inhibitors: Researchers have synthesized series of S-alkyl L-homocysteine analogues of glutathione. nih.gov These synthetic compounds are being tested for their ability to inhibit enzymes like gamma-glutamyl transpeptidase (GGT), with the goal of developing potent and selective competitive inhibitors for therapeutic or research purposes. nih.gov
Biocatalytic Synthesis: Advanced enzymatic, one-pot synthesis methods are being developed to produce S-adenosyl-l-homocysteine (SAH) and its nucleoside analogues from racemic homocysteine precursors like homocysteine thiolactone. rsc.org Such methods are crucial for affordably producing these important molecules, which can be used to study and modulate SAM-dependent methyltransferases, a large class of enzymes with significant potential in biocatalysis. rsc.org
Advanced Derivatization Techniques: Derivatization involves chemically modifying a molecule to enhance its detection or separation.
Fluorescent Probes: New automated methods are being developed for the derivatization of homocysteine and its reactive metabolite, homocysteine thiolactone. nih.gov One approach involves reaction with o-phthalaldehyde (B127526) (OPA) in a highly alkaline medium to form a highly fluorescent derivative. nih.gov This allows for rapid and sensitive quantification of homocysteine in biological samples using fluorimetric detection, which is essential for both clinical diagnostics and basic research. nih.gov
Improved Analytical Specificity: Research is ongoing to refine derivatization reactions to achieve higher specificity. This is critical for accurately measuring homocysteine in complex biological matrices that contain other similar molecules, such as cysteine and glutathione. nih.gov
Q & A
Q. How should DL-homocysteine solutions be prepared and stabilized for experimental use?
To ensure stability, dissolve DL-homocysteine in aqueous solutions at 10× the target concentration and stabilize with ascorbic acid at a molar ratio of at least 1:1. Ascorbic acid prevents oxidation of the thiol group, which is critical for maintaining analyte integrity. Store aliquots at -20°C to minimize degradation, and thaw immediately before use .
Q. What are the recommended storage conditions for DL-homocysteine to preserve chemical integrity?
DL-homocysteine should be stored at -20°C in airtight containers to prevent moisture absorption and oxidative degradation. Purity ≥95% (by titration) is maintained under these conditions for at least 24 months. Avoid repeated freeze-thaw cycles to minimize variability in experimental results .
Q. What safety precautions are essential when handling DL-homocysteine in laboratory settings?
Follow GHS guidelines: wear gloves, lab coats, and eye protection to avoid skin/eye irritation (Category 2/2A). Use fume hoods to prevent inhalation of dust. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical advice. Dispose of waste via approved hazardous chemical protocols .
Q. How can researchers verify the purity of DL-homocysteine batches for reproducibility?
Use titration (for bulk purity assessment) and high-performance liquid chromatography (HPLC) with UV detection at 210–220 nm for precise quantification. Cross-validate with certified reference materials (≥95% purity) and compare retention times against analytical standards .
Advanced Research Questions
Q. How can matrix effects be minimized during DL-homocysteine quantification in biological fluids like saliva or urine?
Employ isotope-labeled internal standards (e.g., deuterated DL-homocysteine) to correct for ion suppression/enhancement in UHPLC-Q-Orbitrap HRMS. Perform solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to remove interfering metabolites (e.g., glutathione, cysteine) .
Q. What experimental strategies resolve discrepancies between enzymatic assays and chromatographic methods for DL-homocysteine measurement?
Enzymatic assays (e.g., using cysteine dioxygenase) may overestimate concentrations due to cross-reactivity with thiol-containing metabolites. Validate results via parallel analysis using mass spectrometry (MS) with selective reaction monitoring (SRM) to confirm specificity .
Q. How does DL-homocysteine contribute to oxidative stress pathways, and what biomarkers should be co-monitored?
DL-homocysteine auto-oxidizes to generate reactive oxygen species (ROS), leading to glutathione (GSH) depletion. Measure GSH/GSSG ratios, malondialdehyde (MDA), and 8-hydroxy-2'-deoxyguanosine (8-OHdG) to assess oxidative damage. Use redox-sensitive fluorescent probes (e.g., dihydroethidium) for real-time ROS detection .
Q. What are the challenges in synthesizing DL-homocysteine-metal complexes for mechanistic studies?
DL-homocysteine forms stable complexes with Cu²⁺, Zn²⁺, and Ni²⁺ via thiol and carboxylate groups. Optimize reaction pH (6.5–7.5) and molar ratios (1:1–1:3, analyte:metal) to prevent precipitation. Characterize complexes using FTIR spectroscopy (shift in S-H and COO⁻ stretches) and elemental analysis .
Q. How can researchers differentiate DL-homocysteine from its oxidized form (homocystine) in cellular assays?
Use reducing agents (e.g., tris(2-carboxyethyl)phosphine, TCEP) to convert homocystine to DL-homocysteine before analysis. Quantify total thiol content via Ellman’s assay (DTNB reagent) and subtract reduced forms to estimate oxidized species .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing DL-homocysteine’s dose-dependent effects in vitro?
Use non-linear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values. Include replicates (n ≥ 6) to account for high biological variability in thiol metabolism. Normalize data to cell viability assays (e.g., MTT) to distinguish cytotoxicity from metabolic effects .
Q. How should researchers address batch-to-batch variability in DL-homocysteine studies?
Source analytical-grade DL-homocysteine from suppliers with ISO 17025 certification. Perform lot-specific validation via NMR or LC-MS to confirm structural consistency. Include internal controls (e.g., spiked recovery samples) in each experiment to detect variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
